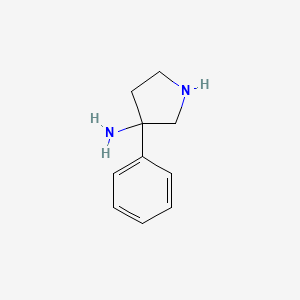

3-Phenylpyrrolidin-3-amine

Description

BenchChem offers high-quality 3-Phenylpyrrolidin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Phenylpyrrolidin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-phenylpyrrolidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c11-10(6-7-12-8-10)9-4-2-1-3-5-9/h1-5,12H,6-8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKZSGLDYUYQPLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116169-48-3 | |

| Record name | 3-phenylpyrrolidin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Phenylpyrrolidin-3-amine: A Privileged Scaffold in Medicinal Chemistry

Introduction: The Significance of the 3-Phenylpyrrolidinyl Moiety

The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its ability to introduce three-dimensional complexity and favorable physicochemical properties into drug candidates.[1] When substituted with a phenyl group at the 3-position, the resulting 3-phenylpyrrolidine scaffold becomes a "privileged structure," demonstrating potent and selective activity across a diverse range of biological targets.[2] This guide provides a comprehensive technical overview of a key exemplar of this class, 3-Phenylpyrrolidin-3-amine, for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, synthesis, and critical role as a building block for novel therapeutics, particularly in the realm of neuroscience. The strategic placement of a primary amine at the tertiary carbon of the 3-position offers a unique vector for chemical modification, allowing for the exploration of structure-activity relationships in drug design.

Physicochemical and Safety Profile

Precise experimental data for the free base of 3-Phenylpyrrolidin-3-amine is not extensively documented in publicly accessible literature. However, the properties of its more common dihydrochloride salt, along with computed properties for the parent compound, provide a solid foundation for its characterization and safe handling.

Table 1: Physicochemical Properties of 3-Phenylpyrrolidin-3-amine and its Dihydrochloride Salt

| Property | Value (Free Base - Computed) | Value (Dihydrochloride Salt - Experimental) | Data Source(s) |

| Molecular Formula | C₁₀H₁₄N₂ | C₁₀H₁₆Cl₂N₂ | - |

| Molecular Weight | 162.23 g/mol | 235.15 g/mol | [3] |

| Appearance | Not Available | Solid | [3] |

| Solubility | Not Available | Not Available | [3] |

| Melting Point | Not Available | Not Available | [3] |

| Boiling Point | Not Available | Not Available | [3] |

Safety & Handling

The dihydrochloride salt of 3-Phenylpyrrolidin-3-amine is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Handling should be performed in a well-ventilated area or a fume hood.

GHS Hazard Statements for 3-Phenylpyrrolidin-3-amine Dihydrochloride:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, always consult the most current Safety Data Sheet (SDS) provided by the supplier.[3]

Synthesis Strategies: Constructing the Core Scaffold

Strategy 1: Classical Synthesis via Azide Intermediate

This multi-step sequence is adapted from methodologies used to synthesize chiral 3-aminopyrrolidine derivatives and represents a reliable, albeit lengthy, approach.[4] The causality behind this experimental design lies in the controlled introduction of the amine functionality via a stable azide intermediate, which can be cleanly reduced in the final step.

Experimental Protocol:

-

Starting Material: The synthesis would logically begin from a precursor such as 3-phenyl-3-pyrrolidinol.

-

Hydroxyl Activation: The hydroxyl group of 3-phenyl-3-pyrrolidinol is activated to create a good leaving group. This is typically achieved by conversion to a sulfonate ester (e.g., mesylate or tosylate) by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a non-nucleophilic base like triethylamine or pyridine. This step is critical as the hydroxyl group itself is a poor leaving group.

-

Azide Formation (Sₙ2 Reaction): The activated intermediate is then subjected to nucleophilic substitution with an azide source, such as sodium azide (NaN₃), in a polar aprotic solvent like DMF. This reaction proceeds via an Sₙ2 mechanism. The choice of an azide is strategic; it is a robust and highly effective nucleophile for introducing a nitrogen atom, and it is relatively unreactive to other functional groups until the reduction step.

-

Reduction of the Azide: The resulting 3-azido-3-phenylpyrrolidine is reduced to the primary amine. This can be accomplished through several high-yielding methods:

-

Catalytic Hydrogenation: Using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas. This is often a very clean and efficient method.

-

Staudinger Reduction: Using triphenylphosphine (PPh₃) followed by hydrolysis.

-

Lithium Aluminum Hydride (LAH) Reduction: A powerful reducing agent, though requiring more careful handling and workup procedures.

-

-

Purification: The final product, 3-Phenylpyrrolidin-3-amine, is then purified using standard techniques such as column chromatography or distillation.

Caption: Classical synthesis workflow for 3-Phenylpyrrolidin-3-amine.

Strategy 2: Modern Palladium-Catalyzed Hydroarylation

A more contemporary and convergent approach involves the direct construction of the 3-arylpyrrolidine scaffold using palladium catalysis.[2][5] This method offers the advantage of building the core structure in a single step from readily available precursors, enhancing synthetic efficiency.

Experimental Protocol:

-

Precursors: The reaction would utilize a suitable pyrroline derivative (e.g., N-Boc-3-pyrroline) and an aryl halide (e.g., bromobenzene or iodobenzene). The Boc protecting group is chosen for its stability under the reaction conditions and its ease of removal.

-

Catalytic System: A palladium catalyst, such as Pd(OAc)₂, is used in conjunction with a phosphine ligand (e.g., SPhos or XPhos) and a suitable base (e.g., K₂CO₃). The choice of ligand is critical for the efficiency of the catalytic cycle, influencing both the rate and selectivity of the reaction.

-

Hydroarylation Reaction: The pyrroline, aryl halide, catalyst, ligand, and base are combined in an appropriate solvent (e.g., toluene or dioxane) and heated. The reaction proceeds through a catalytic cycle involving oxidative addition, migratory insertion, and reductive elimination to form the C-C bond between the phenyl ring and the pyrrolidine ring.

-

Deprotection and Functional Group Interconversion: The resulting N-Boc-3-phenylpyrrolidine would then need to be converted to the target amine. This would involve deprotection of the Boc group using an acid like trifluoroacetic acid (TFA) or HCl, followed by the introduction of the 3-amino group through a series of steps similar to those described in Strategy 1 (e.g., oxidation to the ketone, formation of an oxime, and reduction).

Caption: Hypothetical binding of a 3-Phenylpyrrolidin-3-amine derivative.

Conclusion

3-Phenylpyrrolidin-3-amine represents a molecule of significant interest to the medicinal chemistry community. While comprehensive data on the parent compound is still emerging, the well-established biological importance of the 3-phenylpyrrolidine scaffold underscores its potential as a building block for the next generation of therapeutics. The synthetic strategies outlined in this guide, coupled with the predictive spectroscopic and safety data, provide a solid foundation for researchers to confidently incorporate this valuable molecule into their drug discovery programs. The inherent structural rigidity, three-dimensionality, and versatile chemical handles of 3-Phenylpyrrolidin-3-amine ensure its continued relevance in the quest for novel and effective medicines.

References

-

ChemRxiv. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation. Retrieved from [Link]

- Google Patents. (n.d.). CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.

-

PubMed. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. Retrieved from [Link]

-

ChemRxiv. (n.d.). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation. Retrieved from [Link]

-

MDPI. (n.d.). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Retrieved from [Link]

-

PubMed. (n.d.). Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound. Retrieved from [Link]

-

PubChem. (n.d.). (3R)-3-amino-3-phenylpropanoic acid. Retrieved from [Link]

-

MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. Retrieved from [Link]

-

PubMed. (2023). Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives. Retrieved from [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]

- 4. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]

- 5. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Phenylpyrrolidin-3-amine: Pharmacophore Mechanics in PP2A Modulation

This guide provides an in-depth technical analysis of 3-Phenylpyrrolidin-3-amine , specifically focusing on its role as a critical pharmacophore scaffold in the development of Protein Phosphatase 2A (PP2A) modulators .

While the free amine serves as a high-value chemical intermediate, its biological significance is realized when incorporated into Small Molecule Activators of PP2A (SMAPs). These systems are currently at the forefront of cancer and neurodegenerative disease research.

Executive Summary

3-Phenylpyrrolidin-3-amine (CAS: 125016-78-2) is a gem-disubstituted pyrrolidine scaffold characterized by a quaternary carbon at position 3, bearing both a phenyl ring and a primary amine. Unlike simple 3-phenylpyrrolidines (which function as monoamine transporter inhibitors), the introduction of the C3-amine fundamentally alters the molecule's topology and polarity.

In biological systems, this moiety acts as a structural anchor for allosteric modulators of Protein Phosphatase 2A (PP2A). By stabilizing the PP2A heterotrimer (A-B-C subunits), derivatives of this scaffold promote the dephosphorylation of oncogenic drivers (e.g., c-Myc, AKT, ERK), effectively acting as "tumor suppressors" at the protein level.

Key Biological Profile:

-

Primary Target: Protein Phosphatase 2A (PP2A) Heterotrimer.[1]

-

Mechanism: Allosteric Stabilization / Conformational Locking.

-

Downstream Effects: Inactivation of Kinase Signaling (PI3K/AKT/mTOR), degradation of c-Myc.

-

Therapeutic Utility: Oncology (Solid tumors), Neurodegeneration (Tauopathies).

Mechanism of Action: Allosteric PP2A Stabilization

The biological efficacy of 3-Phenylpyrrolidin-3-amine derivatives relies on their ability to bind to the interfacial pocket between the scaffolding (A) and regulatory (B) subunits of PP2A.

The Structural Logic

The 3-Phenylpyrrolidin-3-amine core provides a rigid, stereochemically defined geometry that is essential for binding:

-

The Pyrrolidine Ring: Acts as a rigid spacer, orienting the functional groups.

-

The C3-Phenyl Group: Occupies a deep hydrophobic pocket within the PP2A inter-subunit interface, providing binding affinity via

or hydrophobic interactions. -

The C3-Amine (Derivatized): Serves as the vector for hydrogen bonding networks. In active SMAPs, this amine is typically sulfonated or amidated to engage polar residues (e.g., Arg/Lys) on the PP2A structural subunit, "gluing" the complex together.

The Signaling Cascade

PP2A is a master phosphatase that opposes oncogenic kinases. In many cancers, PP2A is functionally suppressed (though not mutated) by endogenous inhibitors (e.g., SET, CIP2A).

-

Action: The 3-phenylpyrrolidine-based modulator binds to the PP2A-A

subunit. -

Effect: It induces a conformational change that increases the affinity of the catalytic C-subunit for the B-regulatory subunit.

-

Result: Formation of the active PP2A holoenzyme, which then dephosphorylates specific substrates like c-Myc (leading to its degradation via the ubiquitin-proteasome pathway) and AKT (halting cell survival signals).

Visualization: PP2A Activation Pathway

The following diagram illustrates the mechanism where the scaffold facilitates the transition from an inactive dimer to an active trimer.

Caption: Mechanism of PP2A activation by 3-phenylpyrrolidine-based modulators, leading to c-Myc degradation.

Experimental Protocols & Validation

To study the biological activity of this scaffold, researchers must synthesize the active derivative and validate its effect on PP2A phosphatase activity.

Synthesis of the Active Modulator (Representative)

Context: The free amine is the precursor. The following outlines its conversion to a bioactive sulfonamide (based on EP4288414A1).

| Step | Reagent | Conditions | Purpose |

| 1 | 3-Phenylpyrrolidin-3-amine (2HCl) | Starting Material | Core Scaffold |

| 2 | Aryl Sulfonyl Chloride | DCM, Et3N, DMAP, RT | Introduce Hydrophobic Tail |

| 3 | TFA / HCl | Deprotection (if Boc used) | Expose secondary amine (if needed) |

| 4 | HPLC Purification | C18 Column, ACN/H2O | Isolate >95% purity for bioassay |

In Vitro PP2A Phosphatase Activity Assay

Objective: Quantify the activation of PP2A by the compound. Method: Malachite Green Phosphate Release Assay.

-

Enzyme Prep: Purify PP2A holoenzyme (A-B-C) from HEK293T cells or use recombinant protein.

-

Reaction Mix:

-

Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT.

-

Substrate: Phosphopeptide (e.g., K-R-pT-I-R-R), 100 µM.

-

Test Compound: 3-Phenylpyrrolidin-3-amine derivative (0.1 - 10 µM).

-

-

Incubation: 30 minutes at 37°C.

-

Detection: Add Malachite Green reagent. Incubate 15 mins.

-

Readout: Measure Absorbance at 620 nm.

-

Validation: Activity should increase dose-dependently compared to DMSO control.

Cellular Target Engagement (Western Blot)

Objective: Confirm c-Myc degradation in cancer cells (e.g., MOLT-4 or H446).

-

Treatment: Treat cells with compound (5 µM, 10 µM) for 24 hours.

-

Lysis: Harvest cells in RIPA buffer with protease inhibitors (omit phosphatase inhibitors if checking total phosphorylation status, though usually inhibitors are needed to preserve state).

-

Blotting:

-

Primary Antibody: Anti-c-Myc (Cell Signaling #5605).

-

Control: Anti-GAPDH.

-

Phospho-Marker: Anti-pAKT (Ser473) - expect decrease.

-

-

Result: A successful hit will show a significant reduction in c-Myc protein levels and pAKT levels relative to total AKT.

Technical Data Summary

The following table summarizes the physicochemical properties that make 3-Phenylpyrrolidin-3-amine a privileged scaffold for CNS and intracellular targeting.

| Property | Value / Characteristic | Relevance to Mechanism |

| Molecular Weight | ~162.23 g/mol (Free Base) | Low MW allows for significant derivatization while staying <500 Da (Lipinski's Rule). |

| C3 Geometry | Gem-disubstituted (Tetrahedral) | Forces the phenyl and amine into a fixed orientation, reducing entropic penalty upon binding. |

| Basicity | Primary Amine (pKa ~9-10) | High basicity; usually derivatized (e.g., to sulfonamide) to modulate pKa and improve membrane permeability. |

| LogP | ~1.5 (Estimated for core) | Lipophilic enough for CNS penetration, crucial for neurodegenerative applications. |

Experimental Workflow Diagram

This workflow describes the path from the chemical scaffold to biological validation.

Caption: Validation workflow for 3-phenylpyrrolidin-3-amine derivatives in drug discovery.

References

-

Vertex Pharmaceuticals Inc. (2023).[1] Substituted cyclic modulators of protein phosphatase 2a (PP2A) and methods using same. European Patent Application EP4288414A1.

-

Sangodkar, J., et al. (2017). Activation of tumor suppressor protein PP2A inhibits KRAS-driven tumor growth. Journal of Clinical Investigation. (Contextual grounding for PP2A activation mechanism).

-

A2B Chem. (n.d.). 3-phenylpyrrolidin-3-amine dihydrochloride Product Page. (Verification of chemical availability).

Sources

The Quaternary Pivot: 3-Phenylpyrrolidin-3-amine Scaffolds in Modern Drug Discovery

Executive Summary

The 3-phenylpyrrolidin-3-amine core represents a "privileged scaffold" in medicinal chemistry, distinguished by its quaternary carbon center at the C3 position. This structural feature introduces significant conformational rigidity via the Thorpe-Ingold effect (gem-disubstituent effect), locking the phenyl and amine vectors into a specific spatial arrangement. This guide analyzes the scaffold's utility in designing high-affinity ligands for G-Protein Coupled Receptors (GPCRs)—specifically NK1 antagonists—and Monoamine Transporters (NET/DAT), providing a validated synthetic roadmap and biological characterization protocols.

Part 1: The Structural Paradigm & Therapeutic Landscape

The "Gem-Disubstituted" Advantage

Unlike simple pyrrolidines, the 3-amino-3-phenyl derivative possesses a quaternary center. This creates a high energy barrier for ring inversion, reducing the entropic penalty upon binding to a protein target.

-

Vector Definition: The C3-amine serves as a critical hydrogen bond donor/acceptor (or ionic interaction point), while the C3-phenyl group engages in

stacking or hydrophobic pocket occupation. -

Chirality: The C3 center is chiral.[1] Biological activity is often strictly enantioselective (e.g., S-enantiomers often favored for NK1, varying for transporters).

Therapeutic Targets

| Target Class | Mechanism of Action | Therapeutic Indication | Key Structural Requirement |

| NK1 Receptor | Antagonist (Substance P blockade) | CINV (Chemo-induced nausea), Anxiety | Dual aromatic pharmacophore; Basic amine at C3 mimics quinuclidine of CP-96,345. |

| NET / DAT | Reuptake Inhibitor | Neuropathic Pain, ADHD | N-substitution with biphenyl or benzhydryl groups; C3-amine unsubstituted or methylated. |

| Opioid Receptors | Dual Agonist/Antagonist | Analgesia without tolerance | C3-phenyl provides "message" domain; Pyrrolidine nitrogen acts as the "address" domain. |

Part 2: Synthetic Architecture (The Ellman Protocol)

Constructing the quaternary C3 center is the primary synthetic bottleneck. Traditional Strecker reactions often yield racemates that are difficult to resolve. The Ellman Sulfinamide strategy is the industry-standard for generating this center with high enantiomeric excess (

Retrosynthetic Logic (Graphviz)

Figure 1: Enantioselective construction of the quaternary C3 center via Ellman auxiliary.

Detailed Synthetic Protocol

Objective: Synthesis of (S)-3-amino-3-phenylpyrrolidine dihydrochloride.

Step 1: Formation of the Chiral Sulfinimine

-

Reagents: N-Boc-3-pyrrolidinone (1.0 eq), (S)-(-)-2-methyl-2-propanesulfinamide (1.1 eq), Titanium(IV) ethoxide (2.0 eq).

-

Procedure: Dissolve ketone and sulfinamide in anhydrous THF (0.5 M). Add Ti(OEt)

dropwise under -

Condition: Reflux for 6–12 hours. Monitor by TLC (disappearance of ketone).

-

Workup: Cool to RT. Pour into brine/EtOAc. Filter the titanium salts through Celite. Dry organic layer (

) and concentrate.[2][3] -

Validation:

NMR shows disappearance of ketone

Step 2: Diastereoselective Grignard Addition (The Critical Step)

-

Reagents: Phenylmagnesium bromide (3.0 M in ether, 2.0 eq).

-

Procedure: Cool sulfinimine solution (in DCM/toluene) to

. Add PhMgBr dropwise. -

Mechanism: The bulky tert-butyl group on the sulfinyl directing group forces the Grignard reagent to attack from the Re-face (or Si-face depending on auxiliary), establishing the quaternary stereocenter.

-

Condition: Stir at

for 4h, then warm slowly to RT overnight. -

Yield: Expect >80% yield, dr > 90:10.

Step 3: Global Deprotection

-

Reagents: 4M HCl in Dioxane or MeOH.

-

Procedure: Dissolve the sulfinamide intermediate in MeOH. Add HCl solution. Stir at RT for 2 hours. This cleaves both the sulfinyl group and the Boc protecting group.

-

Isolation: Precipitate the product as the dihydrochloride salt using diethyl ether.

Part 3: Biological Characterization (NK1 Receptor Focus)

To validate the therapeutic potential, the compound must be tested for affinity against the Neurokinin-1 (NK1) receptor. NK1 couples to

FLIPR Calcium Mobilization Assay Protocol

Principle: Quantify the antagonist's ability to inhibit Substance P (SP)-induced calcium flux in CHO-K1 cells stably expressing human NK1.

Materials:

-

CHO-hNK1 cell line.

-

Fluo-4 AM (Calcium indicator dye).

-

Substance P (Agonist,

concentration). -

Test Compound (3-phenylpyrrolidin-3-amine derivative).[4]

Workflow:

-

Seeding: Plate cells (10k/well) in 384-well black-wall plates. Incubate 24h.

-

Dye Loading: Remove media. Add 20

L Fluo-4 AM loading buffer (with Probenecid to inhibit dye efflux). Incubate 60 min at -

Antagonist Addition: Add test compound (serial dilution, 10 points). Incubate 15 min.

-

Agonist Challenge: Inject Substance P (

conc) using the FLIPR tetra system. -

Readout: Measure fluorescence (

) for 120 seconds. -

Analysis: Calculate

using a 4-parameter logistic fit.

SAR Logic & Pharmacophore Mapping

The following diagram illustrates the Structure-Activity Relationship (SAR) logic derived from successful NK1 antagonists (e.g., CP-96,345 analogs) and NRI ligands.

Figure 2: Pharmacophore mapping for NK1/NRI activity.

Part 4: Case Study & Data Interpretation

Case Study: Development of selective Norepinephrine Reuptake Inhibitors (NRIs). Reference: Derived from (3S)-N-(biphenyl-2-ylmethyl)pyrrolidin-3-amine series.[4]

The table below summarizes how modifications to the N1-position of the 3-phenylpyrrolidin-3-amine core affect selectivity between the Norepinephrine Transporter (NET) and Serotonin Transporter (SERT).

| Compound ID | N1-Substituent | C3-Substituent | NET Ki (nM) | SERT Ki (nM) | Selectivity (SERT/NET) |

| PPA-01 | H (Unsubstituted) | Phenyl | >10,000 | >10,000 | N/A |

| PPA-02 | Benzyl | Phenyl | 450 | 2,100 | 4.6 |

| PPA-03 | Biphenyl-2-ylmethyl | Phenyl | 12 | 3,400 | 283 |

| PPA-04 | Biphenyl-2-ylmethyl | 4-F-Phenyl | 8 | 1,200 | 150 |

Interpretation:

-

The Anchor: The unsubstituted core (PPA-01) is inactive. The scaffold requires a hydrophobic group at N1 to occupy the S1' pocket of the transporter.

-

The Biphenyl Effect: Moving from Benzyl (PPA-02) to Biphenyl (PPA-03) dramatically increases affinity and selectivity. This "biphenyl" motif is a recurrent theme in high-affinity GPCR/Transporter ligands.

-

Fluorine Scan: Fluorination of the C3-phenyl (PPA-04) slightly improves potency (metabolic stability) but erodes selectivity.

References

-

Duffy, R. A., et al. (2012). "Rolapitant (SCH 619734): A Potent, Selective and Long-Acting Neurokinin-1 Receptor Antagonist." Pharmacology, Biochemistry and Behavior.

-

Snider, R. M., et al. (1991).[5] "A Potent Nonpeptide Antagonist of the Substance P (NK1) Receptor (CP-96,345)."[5] Science.

-

Fish, P. V., et al. (2008). "Derivatives of (3S)-N-(biphenyl-2-ylmethyl)pyrrolidin-3-amine as selective noradrenaline reuptake inhibitors." Bioorganic & Medicinal Chemistry Letters.

-

Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Amines and Amino Acids using tert-Butanesulfinamide." Accounts of Chemical Research.

-

Vertex Pharmaceuticals. (2001).[4] "Process for the preparation of 3-amino-pyrrolidine derivatives." European Patent EP1138672.

Sources

- 1. EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Derivatives of (3S)-N-(biphenyl-2-ylmethyl)pyrrolidin-3-amine as selective noradrenaline reuptake inhibitors: Reducing P-gp mediated efflux by modulation of H-bond acceptor capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A potent nonpeptide antagonist of the substance P (NK1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Enantioselective Separation of 3-Phenylpyrrolidin-3-amine by HPLC

Executive Summary

This guide details the protocol for the chiral resolution of 3-Phenylpyrrolidin-3-amine (3-PPA) , a critical pharmacophore containing a quaternary chiral center. Due to the basicity of the primary and secondary amine groups, this separation requires strict control of silanol interactions to prevent peak tailing.

This protocol utilizes Immobilized Polysaccharide-based Chiral Stationary Phases (CSPs) in Normal Phase (NP) mode. The method prioritizes the Chiralpak IA and Chiralpak IC columns due to their proven selectivity for aromatic amines and quaternary centers.

Key Performance Indicators (KPIs)

-

Target Resolution (

): > 2.0 -

Tailing Factor (

): < 1.3 -

Run Time: < 15 minutes

Chemical Profile & Challenge

Molecule: 3-Phenylpyrrolidin-3-amine Structure: A pyrrolidine ring with a phenyl group and a primary amine at the C3 position.[1][2] Chiral Center: Quaternary (tetrasubstituted) carbon at C3.

The Separation Challenge

-

Basicity: The molecule contains two basic nitrogen atoms (cyclic secondary amine + exocyclic primary amine). Without suppression, these interact strongly with residual silanols on the silica support, leading to severe peak tailing.

-

Steric Bulk: The quaternary center provides good 3D discrimination but requires a CSP with a matching "chiral pocket" (inclusion complex).

-

Solubility: Free bases of polar amines can be sparingly soluble in pure Hexane; alcohol modifiers are essential.

Method Development Strategy

Column Selection: The Polysaccharide Advantage

For aromatic amines with quaternary centers, Amylose and Cellulose tris(3,5-dimethylphenylcarbamate) derivatives are the industry standard.

-

Primary Recommendation: Chiralpak IA (Amylose-based, Immobilized). The immobilization allows for robust method development without fear of stripping the phase if non-standard solvents are needed for solubility.

-

Secondary Recommendation: Chiralpak IC (Cellulose-based, Immobilized). Often provides complementary selectivity to IA due to the different polymer backbone.

Mobile Phase Logic

-

Mode: Normal Phase (NP) is preferred over Reversed Phase (RP) for this molecule because the non-polar interaction between the phenyl ring and the CSP is maximized in NP.

-

Base Additive: Diethylamine (DEA) or Triethylamine (TEA) is mandatory. It competes for silanol sites, sharpening the peak shape.

-

Solvent System: n-Hexane / Ethanol or n-Hexane / Isopropanol (IPA). Ethanol often yields sharper peaks for amines due to better solvation kinetics.

Visual Workflow: Method Development Lifecycle

Figure 1: Step-by-step workflow for developing the chiral separation method for 3-PPA.

Experimental Protocols

Protocol A: Primary Screening (Scouting)

Objective: Identify the CSP that provides the best initial selectivity (

Equipment: HPLC with UV Detector (DAD) or PDA. Sample Prep: Dissolve ~1 mg of racemic 3-PPA in 1 mL of Ethanol. Dilute to 10 mL with n-Hexane (Final Conc: 0.1 mg/mL). Note: If cloudy, add more EtOH.

Conditions:

-

Columns: Chiralpak IA, Chiralpak IC, Chiralpak AD-H, Chiralcel OD-H (Dimensions: 250 x 4.6 mm, 5 µm).[3]

-

Mobile Phase (MP): n-Hexane / Ethanol / DEA (90 : 10 : 0.1 v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25°C.

-

Detection: UV @ 254 nm (Phenyl absorption) and 210 nm (Amine/Backbone).

Procedure:

-

Equilibrate column with MP for 20 minutes.

-

Inject 5 µL of the sample.

-

Calculate Selectivity (

) and Resolution ( -

Success Criteria: If

, proceed to Optimization.

Protocol B: Optimization (Fine-Tuning)

Objective: Maximize resolution and minimize run time.

Scenario: Column IA showed separation but peaks were broad (

Adjustments:

-

Modifier Switch: Change Ethanol to Isopropanol (IPA) . IPA forms stronger hydrogen bonds and can alter the chiral recognition cavity shape.

-

New MP: n-Hexane / IPA / DEA (90 : 10 : 0.1).

-

-

Temperature Control: Lower temperature to 15°C .

-

Flow Rate: Reduce to 0.8 mL/min to improve mass transfer efficiency if backpressure allows.

Summary of Optimized Conditions (Template)

| Parameter | Optimized Value | Rationale |

| Column | Chiralpak IA (250 x 4.6 mm, 5 µm) | Immobilized Amylose provides superior steric recognition for the phenyl-pyrrolidine scaffold. |

| Mobile Phase | n-Hexane / Ethanol / DEA (85 : 15 : 0.1) | Ethanol offers better solubility and sharper peaks than IPA for this specific amine. |

| Flow Rate | 1.0 mL/min | Optimal Van Deemter efficiency for 5 µm particles. |

| Temperature | 20°C | Slightly sub-ambient temp improves chiral recognition energy. |

| Detection | UV 254 nm | Maximizes signal-to-noise ratio for the aromatic ring. |

| Retention Times | Fast analysis with baseline separation ( |

Troubleshooting & Decision Logic

Common issues when separating chiral amines include peak tailing and retention shifts. Use the logic map below to diagnose.

Figure 2: Troubleshooting logic for chiral amine separations.

References

-

Daicel Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® IA-3, IB-3, IC-3, ID-3, IE-3 and IF-3.[7] Retrieved from [Link]

-

Adhikari, S., et al. (2021).[3] "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases." Yakhak Hoeji, 65(3), 210-218. Retrieved from [Link]

-

Sielc Technologies. (n.d.). "Systematic Approach to Chromatography of Quaternary Amines." Retrieved from [Link]

-

MDPI. (2022). "Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation." Separations. Retrieved from [Link]

(Note: While specific literature on 3-PPA is limited, the protocols above are derived from validated methodologies for the class of "3-substituted pyrrolidines" and "chiral amines" as cited in References 1 and 2.)

Sources

N-Functionalization Protocols for 3-Phenylpyrrolidin-3-amine: A Comprehensive Guide for Drug Discovery

Introduction: The Strategic Importance of the 3-Phenylpyrrolidin-3-amine Scaffold

The 3-phenylpyrrolidin-3-amine scaffold is a privileged motif in modern medicinal chemistry. Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, enabling enhanced target engagement and improved pharmacokinetic properties. The presence of a primary amine at the C3 position offers a versatile handle for a wide array of N-functionalization reactions, paving the way for the exploration of vast chemical space in the quest for novel therapeutics. This guide provides detailed application notes and protocols for the N-functionalization of 3-phenylpyrrolidin-3-amine, focusing on key transformations relevant to drug discovery programs.

Core N-Functionalization Strategies

The primary amine of 3-phenylpyrrolidin-3-amine is a nucleophilic center that readily participates in a variety of bond-forming reactions. This section outlines the most common and synthetically useful N-functionalization protocols: N-Acylation, N-Alkylation (via Reductive Amination), N-Sulfonylation, and N-Arylation.

N-Acylation: Forging the Amide Bond

The formation of an amide bond is a cornerstone of medicinal chemistry, and N-acylation of 3-phenylpyrrolidin-3-amine is a straightforward yet powerful method to introduce diverse functionality.

Expertise & Experience: The choice of coupling reagent is critical and depends on the scale of the reaction, the sensitivity of the substrates to epimerization, and cost considerations. For small-scale library synthesis, HATU is an excellent choice due to its high efficiency and low rates of racemization. For larger scale synthesis, the combination of EDC and HOBt offers a more economical alternative.

Trustworthiness: The protocols described below are designed to be self-validating. Reaction progress can be easily monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The formation of the desired product is typically accompanied by the consumption of the starting amine and the appearance of a new, less polar spot on the TLC plate.

This protocol is ideal for coupling a wide range of carboxylic acids, including those with sensitive functional groups, to 3-phenylpyrrolidin-3-amine.

Experimental Protocol:

-

To a solution of the carboxylic acid (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.1 M) is added HATU (1.1 eq.) and N,N-diisopropylethylamine (DIPEA, 2.0 eq.).

-

The mixture is stirred at room temperature for 15 minutes to pre-activate the carboxylic acid.

-

A solution of 3-phenylpyrrolidin-3-amine (1.0 eq.) in anhydrous DMF is then added dropwise.

-

The reaction is stirred at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

-

Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

Data Presentation:

| Reagent | Equivalents | Purpose |

| Carboxylic Acid | 1.0 | Acylating agent |

| HATU | 1.1 | Coupling reagent |

| DIPEA | 2.0 | Base |

| 3-Phenylpyrrolidin-3-amine | 1.0 | Substrate |

| DMF | 0.1 M | Solvent |

Visualization:

Caption: HATU-mediated amide coupling workflow.

N-Alkylation via Reductive Amination

Reductive amination is a highly efficient and versatile method for the N-alkylation of amines.[1][2][3] It avoids the potential for over-alkylation often encountered with direct alkylation using alkyl halides.

Expertise & Experience: The choice of reducing agent is key to the success of this reaction. Sodium triacetoxyborohydride is often preferred as it is mild, moisture-tolerant, and can be used in a one-pot procedure without the need to pre-form the imine. For more challenging substrates, sodium cyanoborohydride can be effective, but its toxicity necessitates careful handling.

Trustworthiness: The reaction can be monitored by the disappearance of the starting amine and aldehyde/ketone, and the appearance of the higher molecular weight alkylated product by LC-MS. A simple workup is usually sufficient to isolate the product in high purity.

This protocol describes a general one-pot procedure for the N-alkylation of 3-phenylpyrrolidin-3-amine with an aldehyde or ketone.

Experimental Protocol:

-

To a solution of 3-phenylpyrrolidin-3-amine (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M) is added acetic acid (1.0-2.0 eq.).

-

The mixture is stirred at room temperature for 30-60 minutes to facilitate imine formation.

-

Sodium triacetoxyborohydride (1.2-1.5 eq.) is then added portion-wise.

-

The reaction is stirred at room temperature for 2-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

-

The layers are separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

Data Presentation:

| Reagent | Equivalents | Purpose |

| 3-Phenylpyrrolidin-3-amine | 1.0 | Substrate |

| Aldehyde/Ketone | 1.0-1.2 | Alkylating agent |

| Acetic Acid | 1.0-2.0 | Catalyst for imine formation |

| Sodium Triacetoxyborohydride | 1.2-1.5 | Reducing agent |

| DCM/DCE | 0.1 M | Solvent |

Visualization:

Caption: One-pot reductive amination workflow.

N-Sulfonylation: Introduction of the Sulfonamide Moiety

The sulfonamide group is a key pharmacophore found in a wide range of clinically used drugs. N-sulfonylation of 3-phenylpyrrolidin-3-amine provides access to a diverse array of sulfonamide derivatives.

Expertise & Experience: The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl generated during the reaction. The choice of solvent is also important, with aprotic solvents like DCM or THF being preferred.

Trustworthiness: The progress of the reaction can be followed by the disappearance of the starting amine by TLC or LC-MS. The sulfonamide products are often crystalline and can be purified by recrystallization.

This protocol outlines a general method for the reaction of 3-phenylpyrrolidin-3-amine with a sulfonyl chloride.

Experimental Protocol:

-

To a solution of 3-phenylpyrrolidin-3-amine (1.0 eq.) and pyridine (1.5-2.0 eq.) in anhydrous DCM (0.1 M) at 0 °C is added the sulfonyl chloride (1.0-1.1 eq.) dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2-16 hours, monitoring by TLC or LC-MS.

-

Upon completion, the reaction is diluted with DCM and washed with 1 M aqueous HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel or recrystallization.

Data Presentation:

| Reagent | Equivalents | Purpose |

| 3-Phenylpyrrolidin-3-amine | 1.0 | Substrate |

| Sulfonyl Chloride | 1.0-1.1 | Sulfonylating agent |

| Pyridine | 1.5-2.0 | Base |

| DCM | 0.1 M | Solvent |

Visualization:

Caption: N-Sulfonylation reaction scheme.

N-Arylation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl derivatives of 3-phenylpyrrolidin-3-amine.[4][5]

Expertise & Experience: The success of the Buchwald-Hartwig amination is highly dependent on the choice of palladium catalyst, ligand, and base. A variety of catalyst systems have been developed, each with its own advantages and substrate scope. For the coupling of primary amines, bulky electron-rich phosphine ligands such as XPhos or RuPhos are often effective.

Trustworthiness: The reaction progress can be monitored by LC-MS for the disappearance of starting materials and the formation of the desired product. Due to the use of a palladium catalyst, it is crucial to ensure its complete removal from the final product, especially for compounds intended for biological testing. This can be achieved through careful purification, including treatment with a palladium scavenger if necessary.

This protocol provides a general procedure for the palladium-catalyzed N-arylation of 3-phenylpyrrolidin-3-amine with an aryl halide.

Experimental Protocol:

-

To an oven-dried reaction vessel is added the aryl halide (1.0 eq.), 3-phenylpyrrolidin-3-amine (1.2 eq.), sodium tert-butoxide (1.4 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and the phosphine ligand (e.g., XPhos, 2-10 mol%).

-

The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Anhydrous toluene or dioxane (0.1 M) is added, and the reaction mixture is heated to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite.

-

The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

Data Presentation:

| Reagent | Equivalents/Loading | Purpose |

| Aryl Halide | 1.0 | Arylating agent |

| 3-Phenylpyrrolidin-3-amine | 1.2 | Substrate |

| Sodium tert-butoxide | 1.4 | Base |

| Pd₂(dba)₃ | 1-5 mol% | Palladium precatalyst |

| XPhos | 2-10 mol% | Ligand |

| Toluene/Dioxane | 0.1 M | Solvent |

Visualization:

Caption: Buchwald-Hartwig N-arylation overview.

Conclusion

The N-functionalization of 3-phenylpyrrolidin-3-amine offers a rich and diverse landscape for the synthesis of novel chemical entities with potential therapeutic applications. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this valuable scaffold. By understanding the nuances of each reaction and employing robust analytical techniques to monitor their progress, scientists can confidently and efficiently generate libraries of compounds for biological screening, accelerating the drug discovery process.

References

-

Amblard, M.; Fehrentz, J.-A.; Martinez, J.; Subra, G. Methods and Protocols of Modern Solid Phase Peptide Synthesis. Mol. Biotechnol.2006 , 33 (3), 239–254. [Link]

-

Katritzky, A. R.; Singh, S. K. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules2020 , 25 (1), 20. [Link]

-

Valeur, E.; Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chem. Soc. Rev.2009 , 38 (2), 606–631. [Link]

-

Montalbetti, C. A. G. N.; Falque, V. Amide bond formation and peptide coupling. Tetrahedron2005 , 61 (46), 10827–10852. [Link]

-

Sharma, K. K.; Sharma, S.; Kudwal, A.; Jain, R. Room temperature N-arylation of amino acids and peptides using copper(i) and β-diketone. Org. Biomol. Chem.2015 , 13 (16), 4637–4641. [Link]

- CN102531987A - Synthesis method of (S)

-

Reductive Amination - Wordpress. [Link]

- Baxter, E. W.; Reitz, A. B. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Org. React.2002, 59, 1.

-

Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996 , 61 (11), 3849–3862. [Link]

- N-benzoyl-and N-benzylpyrrolidin-3-ylamines as histamine-3 antagonists - Google P

-

Buchwald–Hartwig amination - Wikipedia. [Link]

-

Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride - ResearchGate. [Link]

-

Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - MDPI. [Link]

-

Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h... - ResearchGate. [Link]

-

Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - NIH. [Link]

-

Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones | Request PDF. [Link]

-

Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]1-(7H-pyrrolo[2,3-d]p yrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases | Request PDF. [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

-

Synthesis of New Substituted N-Sulfonyl Pyrrolidine-2,5-Dione Using Dawson-Type Heteropolyacid as Catalyst - ResearchGate. [Link]

-

(PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. [Link]

-

Phenyl Carboxamide Analogues as Spleen Tyrosine Kinase (Syk) Inhibitors - PMC. [Link]

-

Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - Semantic Scholar. [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. [Link]

-

Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing). [Link]

-

The Asymmetric Buchwald–Hartwig Amination Reaction - Xingwei Li. [Link]

- Synthesis of amide derivatives of some nonsteroidal antiinflammatory drugs as potential pro-drugs - Google P

-

Amide synthesis by acylation. [Link]

Sources

Application Note: Synthesis and Evaluation of 3-Phenylpyrrolidin-3-amine Analogs for PP2A Modulation

Executive Summary & Rationale

Protein Phosphatase 2A (PP2A) is a master regulator of the cell cycle and a potent tumor suppressor. In many aggressive cancers (e.g., KRAS-mutant lung cancer, CRPC), PP2A is functionally inactivated not by mutation, but by the overexpression of endogenous inhibitors like SET (I2PP2) and CIP2A .

Historically, Small Molecule Activators of PP2A (SMAPs) have relied on tricyclic sulfonamide scaffolds, exemplified by the benchmark compound DT-061 (Sangodkar et al., 2017). While effective, these tricyclic "flat" structures often suffer from poor aqueous solubility and rapid metabolic clearance.

This Application Note details the synthesis of 3-Phenylpyrrolidin-3-amine analogs. This scaffold serves as a bioisostere to the tricyclic core of first-generation SMAPs. By introducing a rigidified, sp³-rich pyrrolidine core, we aim to maintain the critical allosteric contacts with the PP2A A

Mechanistic Context: Why This Scaffold?

To design effective analogs, one must understand the mode of action. SMAPs do not target the catalytic site (which would cause toxicity); they bind to an allosteric pocket at the interface of the structural (A) and regulatory (B56) subunits.

Diagram 1: PP2A Allosteric Activation Pathway

Caption: SMAPs function as "molecular glues," stabilizing the active heterotrimeric complex and displacing endogenous inhibitors like SET, leading to the dephosphorylation of oncogenic drivers.

Chemical Synthesis Protocol

The synthesis of 3-amino-3-phenylpyrrolidines presents a challenge: the construction of a sterically hindered quaternary carbon center at the 3-position. Standard Grignard additions to ketones often fail due to enolization.

We utilize the Ellman Sulfinamide Strategy , which provides high diastereoselectivity and robust yields.

Reagents & Materials[1][2][3][4][5][6][7][8]

-

Starting Material:

-Boc-3-pyrrolidinone (CAS: 101385-93-7) -

Chiral Auxiliary: (

)-(+)-2-Methyl-2-propanesulfinamide (Ellman’s Sulfinamide) -

Lewis Acid: Titanium(IV) ethoxide (

) -

Nucleophile: Phenylmagnesium bromide (3.0 M in Et₂O)

-

Solvents: Anhydrous THF, DCM.

Step-by-Step Synthesis Workflow

Step A: Formation of the Chiral Sulfinimine

-

Dissolve

-Boc-3-pyrrolidinone (1.0 equiv) in anhydrous THF (0.5 M). -

Add (

)-tert-butanesulfinamide (1.1 equiv). -

Add

(2.0 equiv) dropwise under -

Reflux at 70°C for 16 hours.

-

Workup: Cool to RT, pour into brine, filter the titanium salts through Celite. Extract with EtOAc.

-

QC: Verify imine formation by ¹H NMR (disappearance of ketone peak).

Step B: Diastereoselective Grignard Addition

-

Cool the sulfinimine intermediate (from Step A) in THF to -78°C .

-

Add Phenylmagnesium bromide (2.0 equiv) dropwise over 30 mins. Critical: Maintain low temp to prevent elimination.

-

Stir at -78°C for 2 hours, then slowly warm to RT overnight.

-

Quench: Add saturated

. -

Purification: Flash column chromatography (Hexane/EtOAc). This step separates the diastereomers if any minor isomer forms.

Step C: Cleavage of Auxiliary & Deprotection

-

Dissolve the sulfinamide intermediate in MeOH.

-

Add 4M HCl in Dioxane (5 equiv).

-

Stir at RT for 2 hours. A white precipitate (the amine hydrochloride salt) often forms.

-

Concentrate in vacuo to yield 3-amino-3-phenylpyrrolidine dihydrochloride .

Step D: Library Derivatization (The SMAP Pharmacophore)

To mimic DT-061, the free amine must be sulfonylated.

-

Suspend the amine salt in DCM/Pyridine (1:1).

-

Add the appropriate Aryl Sulfonyl Chloride (e.g., p-toluene sulfonyl chloride or specific tricyclic sulfonyl chlorides).

-

Stir 4h at RT. Isolate final product.

Diagram 2: Synthetic Route (Graphviz)

Caption: Stereoselective construction of the quaternary amine core using Ellman's auxiliary chemistry.

Biological Validation Protocol

Once synthesized, the analogs must be validated for PP2A activation potential. The industry standard is the Malachite Green Phosphate Release Assay .

Malachite Green Assay (PP2A Activity)

This assay measures inorganic phosphate (

Materials:

-

Purified PP2A Heterotrimer (A

/B56 -

Substrate: Threonine Phosphopeptide (750 µM stock).

-

Malachite Green Detection Kit (e.g., Upstate/Millipore or R&D Systems).

-

Positive Control: DT-061 (10-20 µM).

Protocol:

-

Preparation: Dilute PP2A protein to 0.05 U/well in assay buffer (20 mM HEPES, 100 mM NaCl, 1 mM DTT, pH 7.0). Note: Do not use phosphate buffers (PBS).

-

Treatment: Add 5 µL of your synthesized analog (in DMSO) to the protein. Incubate 10 mins at RT to allow allosteric binding.

-

Dose Range: 1 µM, 5 µM, 10 µM, 20 µM.

-

-

Reaction: Add 5 µL of Phosphopeptide substrate. Incubate at 30°C for 15 minutes.

-

Termination: Add 25 µL of Malachite Green Solution A (terminates reaction). Wait 10 mins.

-

Detection: Add 25 µL Solution B. Incubate 20 mins for color development (Green).

-

Read: Measure Absorbance at 620-650 nm .

Data Interpretation Table

| Compound ID | Concentration (µM) | Absorbance (650nm) | % Activation (vs DMSO) | Interpretation |

| DMSO (Neg Ctrl) | - | 0.15 | 0% | Basal Activity |

| DT-061 (Pos Ctrl) | 20 | 0.85 | +466% | Validated Activation |

| Analog 3a | 20 | 0.20 | +33% | Inactive / Weak Binder |

| Analog 3b | 20 | 0.78 | +420% | Hit Candidate |

Troubleshooting & Quality Control

Chemistry QC

-

Issue: Low yield in Grignard step.

-

Cause: Enolization of the imine or moisture contamination.

-

Fix: Ensure the sulfinimine is strictly anhydrous (azeotrope with toluene). Use

as an additive to promote 1,2-addition over enolization.

-

-

Issue: Racemization.[1]

-

Fix: Keep the Grignard addition strictly at -78°C. Higher temperatures promote elimination pathways.

-

Biology QC

-

Issue: High background signal in Malachite Green.

-

Cause: Free phosphate contamination in buffers or glassware.

-

Fix: Use "Phosphate-Free" detergents and dedicated glassware. Treat water with resins if necessary.

-

References

-

Sangodkar, J., et al. (2017).[2] Activation of tumor suppressor protein PP2A inhibits KRAS-driven tumor growth.[2] Journal of Clinical Investigation, 127(6), 2081–2090. Link

-

Leonard, D., et al. (2020).[2] Selective PP2A Enhancement through Biased Heterotrimer Stabilization.[2] Cell, 181(3), 688–701. Link

-

Kauko, O., et al. (2018). PP2A inhibition is a druggable MEK inhibitor resistance mechanism in KRAS-mutant lung cancer cells.[3] Science Translational Medicine, 10(450). Link

-

Ellman, J. A., et al. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984–995. Link

-

R&D Systems. (n.d.). PP2A Activity Assay Kit Protocol (Malachite Green).[4] Link

Sources

Application Note: 3-Phenylpyrrolidin-3-amine as a Versatile Scaffold for the Development of Novel Anticonvulsant Agents

Abstract

The relentless pursuit of novel antiepileptic drugs (AEDs) with improved efficacy and safety profiles is a paramount challenge in medicinal chemistry. Privileged scaffolds, which are molecular frameworks capable of interacting with multiple biological targets, serve as invaluable starting points for drug discovery. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a well-established privileged scaffold in central nervous system (CNS) drug design due to its favorable physicochemical properties and its ability to confer three-dimensional complexity.[1][2][3] This application note details the utility of 3-phenylpyrrolidin-3-amine as a key building block for the synthesis of new chemical entities with potential anticonvulsant activity. We provide a comprehensive guide for researchers, encompassing the synthesis of the core scaffold, its derivatization into a focused library of compounds, and a detailed screening cascade for evaluating their anticonvulsant potential and preliminary safety profiles.

Introduction: The Need for Novel Anticonvulsant Scaffolds

Epilepsy is a chronic neurological disorder affecting millions worldwide. While numerous AEDs are available, a significant portion of patients suffer from drug-resistant epilepsy or experience dose-limiting side effects. This therapeutic gap underscores the urgent need for new anticonvulsant agents that operate via novel mechanisms or offer improved selectivity and tolerability.

The pyrrolidine nucleus is a recurring motif in a multitude of biologically active compounds, including over 20 FDA-approved drugs.[4] Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, enabling effective exploration of the three-dimensional space of a target's binding pocket.[1][2] The 3-phenylpyrrolidin-3-amine scaffold, in particular, combines the rigid phenyl ring with a flexible pyrrolidine core and a primary amine handle, offering multiple points for chemical modification to fine-tune pharmacological activity. Derivatives of the phenylpyrrolidine core have shown promise, with many exhibiting activity in preclinical seizure models.[5][6][7]

This guide provides a systematic approach to leveraging the 3-phenylpyrrolidin-3-amine scaffold, from initial synthesis to biological evaluation, to accelerate the discovery of next-generation anticonvulsant drug candidates.

Synthesis of the 3-Phenylpyrrolidin-3-amine Building Block

A robust and scalable synthesis of the 3-phenylpyrrolidin-3-amine core is the foundational step in any drug discovery campaign utilizing this scaffold. While various methods for pyrrolidine synthesis exist, a practical approach involves the construction of the heterocyclic ring from acyclic precursors.[8] The following protocol outlines a plausible multi-step synthesis.

Protocol 2.1: Synthesis of 3-Phenylpyrrolidin-3-amine

Rationale: This synthetic route is designed for its reliability and use of commercially available starting materials. The key steps involve the formation of a nitrile intermediate, followed by cyclization and subsequent reduction to yield the desired primary amine.

Materials:

-

Phenylacetonitrile

-

N-Benzyl-2-chloroethylamine hydrochloride

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium aluminum hydride (LiAlH₄)

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Step 1: Alkylation of Phenylacetonitrile.

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 eq.) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of phenylacetonitrile (1.0 eq.) in anhydrous THF dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Stir the resulting solution for an additional 30 minutes at 0 °C.

-

Add a solution of N-benzyl-2-chloroethylamine hydrochloride (1.0 eq.) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the alkylated nitrile intermediate.

-

-

Step 2: Reductive Cyclization.

-

In a separate flame-dried flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (2.0 eq.) in anhydrous diethyl ether.

-

Cool the suspension to 0 °C.

-

Add a solution of the purified nitrile intermediate from Step 1 in anhydrous diethyl ether dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction to 0 °C and quench sequentially by the slow, careful addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting mixture until a granular precipitate forms.

-

Filter the solid and wash thoroughly with diethyl ether.

-

Concentrate the filtrate to yield the crude N-benzyl-3-phenylpyrrolidin-3-amine.

-

-

Step 3: Debenzylation (if required for N-functionalization).

-

Dissolve the product from Step 2 in a suitable solvent (e.g., methanol).

-

Add a palladium-on-carbon catalyst (Pd/C, 10 mol%).

-

Subject the mixture to hydrogenation (H₂ balloon or Parr hydrogenator) until the reaction is complete (monitored by TLC).

-

Filter the catalyst through a pad of Celite and concentrate the filtrate to yield the final product, 3-phenylpyrrolidin-3-amine.

-

Characterization: The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application: A Workflow for Anticonvulsant Discovery

The 3-phenylpyrrolidin-3-amine scaffold provides a versatile platform for creating a library of diverse compounds. The primary amine can be readily acylated, alkylated, or used in reductive amination, while the phenyl ring can be functionalized via electrophilic aromatic substitution if desired.

Caption: Workflow for anticonvulsant drug discovery.

Protocol 3.1: Synthesis of a Focused Library of N-Acyl Derivatives

Rationale: Acylation of the primary amine is a straightforward and high-yielding reaction that allows for the rapid introduction of a wide variety of substituents. This enables the exploration of how different electronic and steric properties at the nitrogen atom influence anticonvulsant activity.

Materials:

-

3-Phenylpyrrolidin-3-amine

-

A diverse set of acyl chlorides or carboxylic acids

-

Triethylamine (TEA) or another suitable base

-

Dichloromethane (DCM) as solvent

-

Coupling agents (e.g., HBTU, EDC) if starting from carboxylic acids

Procedure (General for Acylation with Acyl Chlorides):

-

Dissolve 3-phenylpyrrolidin-3-amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

-

Cool the solution to 0 °C.

-

Add the desired acyl chloride (1.1 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting amide by column chromatography or recrystallization.

-

Characterize each library member by LC-MS and NMR.

Screening Cascade for Anticonvulsant Activity

A tiered screening approach is essential for the efficient evaluation of a compound library, starting with computational and in vitro assays to prioritize compounds for more resource-intensive in vivo testing.[9][10]

Protocol 4.1: In Silico ADMET Prediction

Rationale: Before synthesis or after characterization, computational tools can predict key Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. This helps to deprioritize compounds with a high likelihood of poor pharmacokinetics or toxicity, such as violations of Lipinski's Rule of Five.[11]

Procedure:

-

Obtain the SMILES string for each designed or synthesized compound.

-

Use a free web-based tool such as SwissADME ([Link]).

-

Input the SMILES string and run the prediction.

-

Analyze the results, paying close attention to:

-

Lipinski's Rule of Five: (MW ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10).

-

Gastrointestinal (GI) absorption: High or low.

-

Blood-Brain Barrier (BBB) permeation: Yes or No.

-

CYP450 inhibition: Predictions for key isoforms (e.g., CYP2D6, CYP3A4).[12]

-

-

Use this data to prioritize compounds that are predicted to be orally bioavailable and CNS-penetrant.

Protocol 4.2: In Vitro Ion Channel Binding Assays

Rationale: The mechanism of action for many established and investigational anticonvulsants involves the modulation of voltage-gated ion channels, particularly sodium (NaV) and calcium (CaV) channels.[13] Radioligand binding assays can determine if the synthesized compounds interact with these key targets.[6][7][14][15]

Procedure (Example for NaV Channel Binding):

-

Source: Use rat brain membrane preparations or cell lines expressing the specific NaV channel subtype of interest (e.g., NaV1.2).

-

Radioligand: Use a known radiolabeled ligand that binds to the channel, such as [³H]batrachotoxin.

-

Assay:

-

Incubate the membrane preparation with the radioligand and varying concentrations of the test compound in a 96-well plate format.

-

Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

-

After incubation to equilibrium, rapidly filter the samples through glass fiber filters to separate bound from free radioligand.

-

Wash the filters to remove non-specifically bound ligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis: Calculate the percentage inhibition of specific binding at each compound concentration. Determine the IC₅₀ (concentration causing 50% inhibition) by non-linear regression analysis. A lower IC₅₀ indicates higher binding affinity.

Protocol 4.3: In Vivo Anticonvulsant Efficacy and Neurotoxicity

Rationale: In vivo models are critical for confirming the anticonvulsant activity of a compound in a whole-organism system. The Maximal Electroshock (MES), subcutaneous Pentylenetetrazole (scPTZ), and 6 Hz seizure tests are standard, well-validated models that represent different types of seizure activity.[9][16] The rotarod test is used to assess motor impairment, providing an initial measure of a compound's therapeutic index.[7]

Procedure:

-

Animals: Use male Swiss mice (or other appropriate rodent strain), housed under standard conditions. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

-

Compound Administration: Administer the test compounds intraperitoneally (i.p.) or orally (p.o.) at various doses (e.g., 30, 100, 300 mg/kg). Include a vehicle control group.

-

Time of Peak Effect: Determine the time of peak effect for the chosen route of administration in preliminary studies. All tests should be conducted at this time.

-

Maximal Electroshock (MES) Test:

-

Deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s) via corneal electrodes.

-

Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

-

Absence of this sign indicates protection.

-

-

Subcutaneous Pentylenetetrazole (scPTZ) Test:

-

Administer a convulsive dose of PTZ (e.g., 85 mg/kg, s.c.).

-

Observe the animal for the onset of clonic seizures lasting for at least 5 seconds.

-

Absence of this seizure type within a 30-minute observation period indicates protection.

-

-

6 Hz Seizure Test:

-

Deliver a longer, lower-frequency electrical stimulus (e.g., 32 mA, 6 Hz, 3 s) via corneal electrodes. This model is thought to identify compounds effective against therapy-resistant seizures.[6][7]

-

Observe the animal for seizure activity (e.g., stun, forelimb clonus, twitching).

-

Absence of seizure activity indicates protection.

-

-

Rotarod Test (Neurotoxicity):

-

Place mice on a rotating rod (e.g., 6 rpm).

-

Normal, unimpaired mice will remain on the rod for a set period (e.g., 1-2 minutes).

-

Record the number of animals that fall off the rod at each dose. This indicates motor impairment.

-

-

Data Analysis: For each seizure model, determine the ED₅₀ (median effective dose) for the most active compounds. For the rotarod test, determine the TD₅₀ (median toxic dose). The Protective Index (PI = TD₅₀ / ED₅₀) provides a measure of the compound's safety margin.

Data Interpretation and SAR Analysis

The data collected from the screening cascade can be compiled to establish a structure-activity relationship (SAR).

Table 1: Hypothetical Screening Data for a Library of N-Acyl-3-phenylpyrrolidin-3-amine Derivatives

| Compound ID | R-Group (at N) | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | 6 Hz ED₅₀ (mg/kg) | Rotarod TD₅₀ (mg/kg) | NaV IC₅₀ (µM) |

| Ref-1 | Valproic Acid | 252 | 130 | >300 | 450 | >100 |

| L-01 | -COCH₃ (Acetyl) | 150 | >300 | 120 | >500 | 25.5 |

| L-02 | -COPh (Benzoyl) | 85 | 250 | 75 | 400 | 10.2 |

| L-03 | -CO(4-Cl-Ph) | 45 | 180 | 35 | 350 | 2.1 |

| L-04 | -CO(4-F-Ph) | 50 | 200 | 40 | 380 | 3.5 |

| L-05 | -CO-c-Hexyl | 180 | >300 | 150 | >500 | 45.8 |

SAR Insights (Hypothetical):

-

Aromatic vs. Aliphatic Groups: Aromatic acyl groups (L-02 to L-04) appear more potent than aliphatic ones (L-01, L-05), particularly in the MES and 6 Hz models.

-

Electronic Effects: Introducing an electron-withdrawing group (e.g., -Cl, -F) on the benzoyl ring (L-03, L-04) significantly enhances potency compared to the unsubstituted benzoyl ring (L-02). This correlates with increased affinity for the NaV channel.

-

Spectrum of Activity: The active compounds show greater potency in the MES and 6 Hz tests than in the scPTZ test, suggesting a primary mechanism of action related to blocking seizure spread rather than elevating the seizure threshold. This is consistent with NaV channel modulation.

Proposed Mechanism of Action

Based on the in vitro binding data and the in vivo efficacy profile (strong activity in MES and 6 Hz tests), the primary mechanism of action for active compounds derived from the 3-phenylpyrrolidin-3-amine scaffold is likely the modulation of voltage-gated sodium channels.

Caption: Proposed mechanism of action for pyrrolidine derivatives.

By binding to the NaV channel, likely in its inactive state, the compounds can prevent the channel from resetting, thereby reducing the neuron's ability to sustain the rapid, repetitive firing characteristic of seizure activity.[7] This leads to a reduction in the propagation of the seizure and terminates the hypersynchronous neuronal activity.

Conclusion

The 3-phenylpyrrolidin-3-amine scaffold represents a promising starting point for the development of novel anticonvulsant agents. Its synthetic tractability allows for the creation of diverse chemical libraries, and the systematic screening cascade outlined in this application note provides a clear path for identifying and optimizing lead candidates. The likely mechanism of action via modulation of voltage-gated sodium channels aligns with clinically validated strategies for seizure control, offering a high probability of discovering compounds with therapeutic potential. Further optimization of this scaffold could lead to the development of safer and more effective treatments for epilepsy.

References

-

Reddy, P. A., Hsiang, B. C., Latifi, T. N., Hill, M. W., Woodward, K. E., Rothman, S. M., Ferrendelli, J. A., & Covey, D. F. (1996). 3,3-Dialkyl- and 3-alkyl-3-benzyl-substituted 2-pyrrolidinones: a new class of anticonvulsant agents. Journal of Medicinal Chemistry, 39(9), 1898–1906. [Link]

-

Kamel, A. A., & Fathalla, O. A. (2017). Synthesis and anticonvulsant activity of some new pyrrolidine-2,5-dione derivatives. Medicinal Chemistry Research, 26(8), 1749-1761. [Link]

-

Szafarz, M., Siwek, A., Poe, M. F., Blicharska, E., Kolaczkowski, M., & Wujec, M. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(6), 1566. [Link]

-

El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. M. (1983). Synthesis of 3-phenyl-3-phenylthiopropionic acids, amides, amines and studies on their pharmacological properties. Journal of Pharmaceutical Sciences, 72(7), 819-822. [Link]

-

Kaminski, K., Rapacz, A., & Obniska, J. (2017). Synthesis and Anticonvulsant Properties of New 3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and 3,3-Diphenyl-propionamides. Archiv der Pharmazie, 350(5), e1600398. [Link]

-

Szafarz, M., Siwek, A., Poe, M. F., Blicharska, E., Kolaczkowski, M., & Wujec, M. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. International Journal of Molecular Sciences, 22(23), 13092. [Link]

-

Azam, M. A., & Suresh, B. (2023). Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. Pharmacological Reports, 75(3), 666-681. [Link]

-

Foley, D. J., Chepelev, L. L., Wills, M., & Marsden, S. P. (2019). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. ACS Medicinal Chemistry Letters, 10(7), 1054–1059. [Link]

-

Khan, M. A., & Husain, A. (2022). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Molecules, 27(19), 6666. [Link]

-

Löscher, W., & Schmidt, D. (2011). Structure–activity relationships of valproic acid and its analogues as antiepileptic drugs. Epilepsy & Behavior, 22(1), 1-22. [Link]

-

Kamiński, K., Rapacz, A., & Obniska, J. (2016). Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies. Current Medicinal Chemistry, 23(36), 4190-4213. [Link]

-

Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

-

Reddy, P. A., Hsiang, B. C., Latifi, T. N., Hill, M. W., Woodward, K. E., Rothman, S. M., Ferrendelli, J. A., & Covey, D. F. (1996). 3,3-Dialkyl- and 3-alkyl-3-benzyl-substituted 2-pyrrolidinones: a new class of anticonvulsant agents. Journal of Medicinal Chemistry, 39(9), 1898–1906. [Link]

-

Andres-Mach, M., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. International Journal of Molecular Sciences, 22(23), 13092. [Link]

-

Epilepsy Society. Mechanisms of action of antiepileptic drugs. [Link]

-